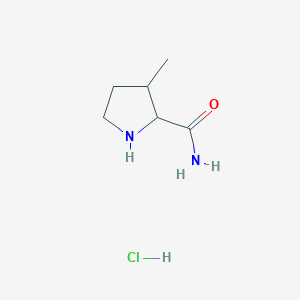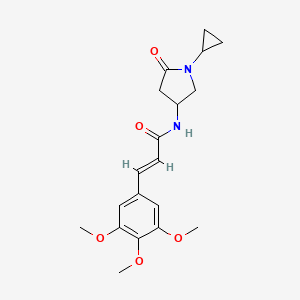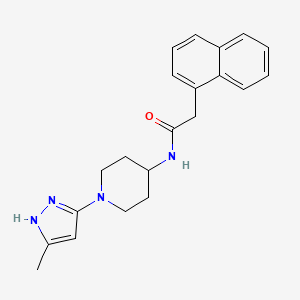
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用机制
The exact mechanism of action of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to act through the modulation of ion channels and protein-protein interactions. Specifically, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to bind to a specific site on the voltage-gated sodium channel Nav1.7, which plays a key role in the transmission of pain signals. By binding to this site, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to reduce the activity of Nav1.7, which could have implications for the treatment of chronic pain.
Biochemical and Physiological Effects:
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of ion channels and protein-protein interactions, as well as the inhibition of cancer cell growth. Additionally, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to have some potential as an analgesic, although further research is needed to fully understand its effects in this area.
实验室实验的优点和局限性
One of the main advantages of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide for lab experiments is its specificity for certain ion channels and protein-protein interactions, which makes it a valuable tool for studying these processes in vitro. Additionally, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to have relatively low toxicity, which makes it a safer alternative to some other compounds used in scientific research. However, one limitation of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.
未来方向
There are a number of potential future directions for research on N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide, including further studies on its mechanism of action and its potential applications in drug development. Additionally, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide could be studied in combination with other compounds to determine whether it has synergistic effects. Finally, further research is needed to fully understand the potential applications of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide in cancer research and neuroscience.
合成方法
The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 1-(4-piperidinyl)-1H-pyrazole-4-carboxaldehyde, followed by the reaction of the resulting product with 1-naphthylacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been studied for its ability to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent. Additionally, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been studied as a potential lead compound for the development of new drugs targeting specific protein-protein interactions.
属性
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-13-20(24-23-15)25-11-9-18(10-12-25)22-21(26)14-17-7-4-6-16-5-2-3-8-19(16)17/h2-8,13,18H,9-12,14H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDSUUKZMSUTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B2808725.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2808726.png)
![Cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2808727.png)
![3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2808729.png)
![4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2808730.png)
![1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene](/img/structure/B2808732.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2808734.png)
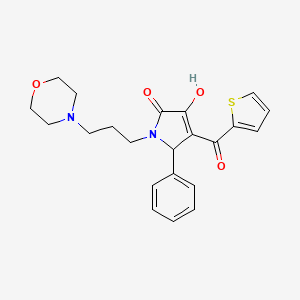
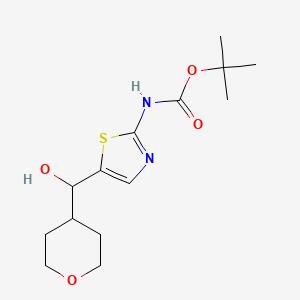
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2808738.png)


